Venlafaxine-d10 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

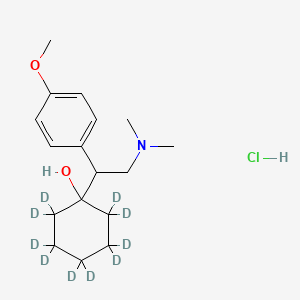

Venlafaxine-d10 (hydrochloride) is a deuterium-labeled analog of the antidepressant venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound is chemically designated as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d10 hydrochloride, where ten hydrogen atoms are replaced with deuterium.

Venlafaxine-d10 is used exclusively in research settings, particularly in pharmacokinetic studies, bioequivalence testing, and impurity profiling, where it ensures precise quantification of the parent drug and its metabolites by compensating for matrix effects and extraction variability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of venlafaxine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of venlafaxine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Venlafaxine-d10 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the compound back to its parent form.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the N-oxide derivative, reduced venlafaxine, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Venlafaxine-d10 (hydrochloride) is a deuterium-labeled form of Venlafaxine hydrochloride . Venlafaxine hydrochloride is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat adults with major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder (SAD), and panic disorder (PD) . Venlafaxine-d10 hydrochloride is utilized in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Venlafaxine Hydrochloride Uses

Venlafaxine hydrochloride extended-release capsules are indicated for the treatment of adults with MDD, GAD, SAD and PD .

Efficacy Studies

- Major Depressive Disorder (MDD): The efficacy of venlafaxine hydrochloride in treating major depressive disorder was established through six-week controlled trials involving adults .

- Generalized Anxiety Disorder (GAD): Venlafaxine extended-release capsules are also used to treat GAD, characterized by excessive worrying that is difficult to control .

- Social Anxiety Disorder (SAD): It is also prescribed for social anxiety disorder, involving extreme fear of interacting with others or performing in front of others, which interferes with normal life .

- Panic Disorder (PD): Venlafaxine is effective in treating panic disorder, which involves sudden, unexpected attacks of extreme fear and worry about these attacks .

Dosage

The maximum recommended dosage for venlafaxine hydrochloride extended-release capsules is 225 mg once daily .

Common Adverse Reactions

Common adverse reactions include those that occurred in ≥ 2% of patients treated with venlafaxine hydrochloride extended-release capsules . The adverse reaction profile was consistent across different patient populations .

Effect on Pulse Rate and Serum Cholesterol

Venlafaxine is associated with increases in pulse rate compared to placebo . It is also associated with mean final increases in serum cholesterol concentrations compared to placebo in premarketing MDD, GAD, SAD and PD clinical studies .

Precautions and Warnings

Suicidality

Antidepressants such as venlafaxine can increase the risk of suicidal thinking and behavior in children, adolescents, and young adults up to 24 years of age . Doctors should balance this risk with clinical need when considering the use of venlafaxine in these age groups . Venlafaxine is typically not prescribed for children under 18, but a doctor may determine it is the most suitable treatment in some cases .

Managing Hepatic and Renal Impairment

The pharmacokinetic disposition of both venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is significantly altered following oral administration of venlafaxine in patients with hepatic impairment . Dosage adjustments are necessary for patients with hepatic or renal impairment .

Bioequivalence

Mechanism of Action

Venlafaxine-d10 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound and its active metabolite, O-desmethylvenlafaxine, bind to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood .

Comparison with Similar Compounds

Venlafaxine Hydrochloride (Parent Compound)

Structural and Functional Differences :

- Venlafaxine hydrochloride (C₁₇H₂₇NO₂·HCl) lacks deuterium substitution, whereas Venlafaxine-d10 incorporates ten deuterium atoms, increasing its molecular weight from 313.86 to 323.92 .

- Pharmacological Role: Venlafaxine is therapeutically active, inhibiting 5-HT and NE reuptake, while Venlafaxine-d10 is non-therapeutic and serves analytical purposes .

- Analytical Applications : Venlafaxine-d10 is critical in validating methods for dissolution testing, impurity detection (e.g., Venlafaxine-related compound A), and content uniformity in formulations .

Table 1: Key Properties of Venlafaxine vs. Venlafaxine-d10

O-Desmethylvenlafaxine (ODV) and ODV-d10

Metabolic Relationship :

- ODV, the major active metabolite of venlafaxine, is formed via CYP2D6-mediated demethylation. It retains SNRI activity but has a longer half-life (10–12 hours vs. 5 hours for venlafaxine) .

- ODV-d10: The deuterated form is used alongside Venlafaxine-d10 in pharmacokinetic studies to track metabolite formation and clearance rates. ODV-d10 has a molecular weight of 299.84 (vs. 277.40 for non-deuterated ODV) .

Analytical Utility :

- ODV-d10 improves quantification accuracy in human plasma during bioequivalence studies of extended-release formulations .

Impurities and Degradation Products

Venlafaxine-Related Compound A (Impurity D) :

- Structure: 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride, differing from venlafaxine by the absence of one methyl group in the amine moiety .

- Regulatory Limits : USP mandates ≤0.2% for individual impurities and ≤0.5% total impurities in formulations .

- Role of Deuterated Standards : Venlafaxine-d10 aids in detecting and quantifying such impurities via HPLC with UV/Vis or mass spectrometry .

Other Deuterated Analogs

- Venlafaxine-d6 Hydrochloride : Contains six deuterium atoms (vs. ten in Venlafaxine-d10), used in specialized assays requiring lower deuterium substitution .

- D,L-O-Desmethyl Venlafaxine-d10 : A deuterated metabolite standard with ten deuteriums, critical for studying chiral metabolism pathways .

Table 2: Comparison of Deuterated Venlafaxine Derivatives

| Compound | Deuterium Atoms | Molecular Weight | Primary Application |

|---|---|---|---|

| Venlafaxine-d10 HCl | 10 | 323.92 | LC-MS/MS internal standard |

| Venlafaxine-d6 HCl | 6 | 319.90 | Targeted metabolite analysis |

| D,L-O-Desmethyl Venlafaxine-d10 | 10 | 273.44 | Chiral metabolite quantification |

Research and Clinical Implications

- Bioequivalence Studies : Venlafaxine-d10 and ODV-d10 are indispensable in comparing generic vs. branded extended-release formulations, ensuring compliance with USP dissolution and uniformity criteria .

- Safety Profiling: While venlafaxine carries boxed warnings for suicidality in young patients, deuterated analogs are exempt from such warnings due to their non-therapeutic role .

Biological Activity

Venlafaxine-d10 (hydrochloride) is a deuterated form of venlafaxine, an antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is used primarily in the treatment of major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder. The biological activity of venlafaxine-d10 is closely related to its parent compound, venlafaxine, with some distinctions due to the incorporation of deuterium.

Venlafaxine-d10 operates by inhibiting the reuptake of key neurotransmitters in the central nervous system (CNS), specifically serotonin and norepinephrine. This action helps to increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms. At higher doses, venlafaxine also exhibits weak inhibition of dopamine reuptake, which can further contribute to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of venlafaxine-d10 is similar to that of venlafaxine, with notable characteristics:

- Absorption : Well absorbed after oral administration.

- Metabolism : Extensively metabolized in the liver to its active metabolite, O-desmethylvenlafaxine (ODV).

- Half-life : The elimination half-life for venlafaxine is approximately 5 hours, while ODV has a longer half-life of about 11 hours .

- Bioavailability : The oral bioavailability can be affected by hepatic and renal function, necessitating dosage adjustments in impaired patients .

Biological Activity Data

The biological activity of venlafaxine-d10 can be summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Formula | C17H28ClNO2 |

| Molecular Weight | 313.86 g/mol |

| Mechanism | SNRI |

| Serotonin Reuptake Inhibition | High Affinity (~30-fold higher than norepinephrine) |

| Norepinephrine Reuptake Inhibition | Moderate Affinity |

| Dopamine Reuptake Inhibition | Weak |

| Half-life | Venlafaxine: ~5 hours; ODV: ~11 hours |

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety profile of venlafaxine and its metabolites. A randomized crossover study demonstrated that both venlafaxine hydrochloride formulations (including deuterated forms) exhibited comparable pharmacokinetic parameters, with mean plasma concentrations peaking at around 4.5 hours post-dose .

Case Study Overview

A notable case study involved patients with major depressive disorder treated with venlafaxine-d10. The outcomes indicated significant improvements in depression scales compared to baseline measurements. Adverse events reported were generally mild and included nausea and dizziness, consistent with findings from broader clinical trials involving venlafaxine .

Q & A

Basic Research Questions

Q. How is Venlafaxine-d10 hydrochloride synthesized and characterized in research settings?

Venlafaxine-d10 hydrochloride is synthesized by replacing ten hydrogen atoms in the parent compound with deuterium. Key characterization methods include:

- Mass Spectrometry (MS): To confirm isotopic purity and molecular weight (e.g., molecular formula C₁₇H₁₈D₁₀ClNO₂, exact mass 319.90 g/mol) .

- Nuclear Magnetic Resonance (NMR): To verify structural integrity and deuterium placement .

- Chromatographic Purity: HPLC with UV detection ensures >98% purity, as validated for non-deuterated Venlafaxine hydrochloride .

Q. What are the recommended storage conditions to maintain Venlafaxine-d10 hydrochloride stability?

- Temperature: Store at 4°C for short-term use; long-term storage requires -20°C or -80°C in sealed containers .

- Light Sensitivity: Protect from light to prevent photodegradation, as indicated for similar deuterated compounds .

- Solubility: Prepare fresh solutions in methanol or aqueous buffers (pH 5–7) to avoid hydrolysis .

Q. What safety protocols are essential when handling Venlafaxine-d10 hydrochloride?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid aerosol inhalation (GHS hazard code H315/H319) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do deuterium substitutions in Venlafaxine-d10 affect its pharmacokinetic (PK) profile compared to the non-deuterated form?

- Metabolic Stability: Deuterium reduces hepatic CYP450-mediated metabolism, prolonging half-life in in vitro microsomal assays .

- Analytical Quantification: LC-MS/MS methods using Venlafaxine-d10 as an internal standard improve accuracy by minimizing matrix effects .

- Data Interpretation: Adjust for isotopic effects in PK modeling to avoid overestimating bioavailability .

Q. What experimental design principles optimize HPLC method development for Venlafaxine-d10 hydrochloride?

- Factorial Design: A 2³ factorial approach (e.g., pH, buffer concentration, organic modifier ratio) identifies optimal chromatographic conditions .

- Validation Parameters:

- Linearity: 1–50 µg/mL range (r² ≥ 0.999) .

- Limit of Detection (LOD): 0.568 µg/mL; Limit of Quantification (LOQ): 1.72 µg/mL .

Q. How can researchers validate the stability-indicating properties of analytical methods for Venlafaxine-d10 hydrochloride?

- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light to assess degradation pathways .

- Peak Purity: Use diode-array detectors (DAD) to confirm no co-eluting impurities (threshold: purity angle < purity threshold) .

- Robustness Testing: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% v/v) to validate method resilience .

Q. What are the applications of Venlafaxine-d10 hydrochloride in preclinical neuropharmacology studies?

- Tracer in Absorption Studies: Quantify blood-brain barrier permeability using LC-MS/MS .

- Metabolite Identification: Co-administer with non-deuterated Venlafaxine to distinguish parent drug from metabolites in plasma/tissue homogenates .

- Dose-Response Modeling: Isotopic dilution corrects for recovery losses in low-concentration samples (e.g., cerebral spinal fluid) .

Properties

Molecular Formula |

C17H28ClNO2 |

|---|---|

Molecular Weight |

323.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |

InChI Key |

QYRYFNHXARDNFZ-WGXYFZCDSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.